N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide
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Overview
Description
N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives This compound is characterized by the presence of a furan ring and an oxadiazole ring, both of which are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring is formed through the cyclization of a hydrazide with an appropriate carboxylic acid derivative under acidic or basic conditions.
Attachment of the Triethoxyphenyl Group: The triethoxyphenyl group is introduced via a nucleophilic substitution reaction, where the phenyl group is substituted with ethoxy groups.
Formation of the Furan Ring: The furan ring is synthesized through a cyclization reaction involving a suitable precursor, such as a diketone or an aldehyde, under acidic or basic conditions.
Coupling of the Furan and Oxadiazole Rings: The final step involves coupling the furan and oxadiazole rings through an amide bond formation, typically using a coupling reagent like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the phenyl or furan rings are replaced with other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted compounds with various functional groups.
Scientific Research Applications
N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial, antifungal, and antiviral agent due to its unique structural features.
Medicine: Explored for its potential therapeutic applications, including anticancer, anti-inflammatory, and neuroprotective activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, leading to modulation of their activity.
Pathways Involved: It may influence various biochemical pathways, including those involved in cell signaling, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
- N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide
- N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide
- N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide
Uniqueness
N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide is unique due to the presence of the triethoxyphenyl group, which imparts distinct chemical properties and potential biological activities. This compound’s specific combination of functional groups and ring systems makes it a valuable candidate for further research and development in various scientific fields.
Properties
IUPAC Name |
N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O6/c1-4-24-14-10-12(11-15(25-5-2)16(14)26-6-3)18-21-22-19(28-18)20-17(23)13-8-7-9-27-13/h7-11H,4-6H2,1-3H3,(H,20,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGYUPVDFCQNXMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C2=NN=C(O2)NC(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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